![molecular formula C10H11N3O B2453670 1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one CAS No. 941886-70-0](/img/structure/B2453670.png)
1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system that includes both pyrazine and indazole moieties, making it a versatile scaffold for chemical modifications and biological activity studies.
Mechanism of Action
Target of Action
It is known that indazole derivatives, which are structurally similar to this compound, have been drawing attention in medicinal chemistry as kinase inhibitors .
Mode of Action
Indazole derivatives, which are structurally similar, are known to inhibit kinases . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells. This can affect cell signaling pathways and potentially stop cancer cells from growing.
Biochemical Pathways
Kinase inhibitors, like indazole derivatives, can affect the pi3k/akt signaling pathway . This pathway is important for cell survival and growth, and its deregulation can lead to a variety of tumors .
Result of Action
Kinase inhibitors, like indazole derivatives, can potentially stop cancer cells from growing by affecting cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of an air-stable cationic rhodium catalyst to facilitate tandem site-selective C–H activation and ring opening/cyclization reactions . Another approach employs transition-metal-free conditions for regioselective C–H amination, which has shown excellent functional group tolerance and high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indazole: A structurally related compound with a similar fused ring system.
Pyrazine: Another related compound that shares the pyrazine moiety.
1H-Pyrazole: A compound with a similar nitrogen-containing ring structure.
Uniqueness
7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1(2H)-one stands out due to its fused ring system that combines both pyrazine and indazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h5-6H,1-4H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKBERUHRFHVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CNC(=O)C3=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
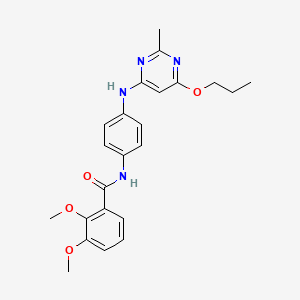
![2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2453588.png)
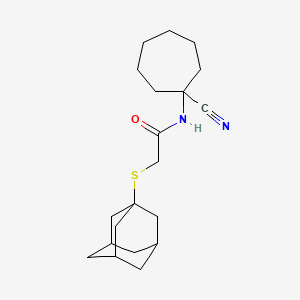
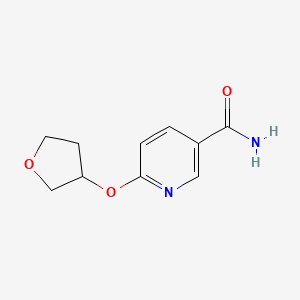
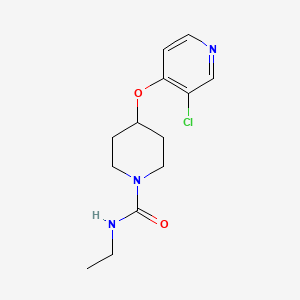
![3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2453592.png)


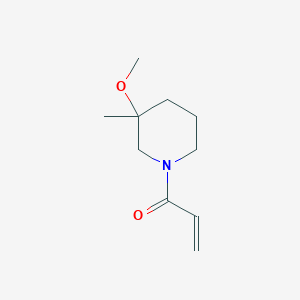
![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2453599.png)
![7-[(2,5-dimethylphenyl)methyl]-1-(3-hydroxypropyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2453602.png)
![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2453610.png)
